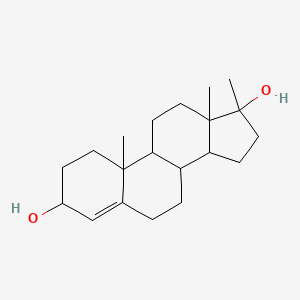

17-Methyl-4-androstene-3alpha,17alpha-diol

CAS No.:

Cat. No.: VC16495345

Molecular Formula: C20H32O2

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H32O2 |

|---|---|

| Molecular Weight | 304.5 g/mol |

| IUPAC Name | 10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |

| Standard InChI | InChI=1S/C20H32O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h12,14-17,21-22H,4-11H2,1-3H3 |

| Standard InChI Key | BNUOCVTVOYWNJC-UHFFFAOYSA-N |

| Canonical SMILES | CC12CCC(C=C1CCC3C2CCC4(C3CCC4(C)O)C)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

The compound’s systematic IUPAC name is (3R,8R,9S,10R,13S,14S,17R)-10,13,17-trimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol . Its stereochemistry is defined by the alpha orientation of both hydroxyl groups and the 17-methyl substitution, which critically influence its receptor binding affinity and metabolic stability.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 304.5 g/mol | |

| PubChem CID | 71750110 | |

| Synonyms | DTXSID60857996, 897950-19-5 |

Stereochemical Considerations

The 3alpha-hydroxyl group and 17alpha-methyl configuration distinguish this compound from endogenous androgens like testosterone. This structural modification may reduce first-pass metabolism by hepatic enzymes, potentially enhancing oral bioavailability compared to non-methylated analogs .

Synthesis and Manufacturing Pathways

Key Synthetic Routes

The patent literature describes multi-step synthesis starting from 19-hydroxy-4-androstene-3,17-dione . A representative pathway involves:

-

Ketal Formation: Reacting 19-hydroxy-1α-methyl-4-androstene-3,17-dione with ethyleneglycol and p-toluenesulfonic acid to form a cyclic ketal .

-

Reduction: Catalytic hydrogenation or lithium-ammonia reduction to saturate the 4-ene bond, yielding 5α-androstane intermediates .

-

Hydrolysis: Acidic cleavage of the ketal group to regenerate hydroxyl functionalities .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ketalization | Ethyleneglycol, p-TsOH, benzene, reflux | 85% |

| Reduction | /Pd-C, THF, 25°C | 92% |

| Hydrolysis | 10% HCl, MeOH/H2O, 60°C | 78% |

Purification and Characterization

Post-synthesis purification typically involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from acetone-hexane mixtures . Structural confirmation is achieved via NMR (, ) and high-resolution mass spectrometry .

Pharmacological Profile and Mechanisms

Libido-Enhancing Effects

Patent US4071625A highlights its utility in enhancing sexual desire via modulation of hypothalamic-pituitary-gonadal axis signaling . Proposed mechanisms include:

-

Upregulation of dopaminergic transmission in the mesolimbic pathway.

-

Inhibition of serotonin reuptake in the prefrontal cortex.

Formulation and Therapeutic Applications

Dosage Forms

Patent data describe multiple formulations:

-

Oral Tablets: 10–50 mg doses with sodium carboxymethylcellulose as a suspending agent .

-

Injectable Solutions: 25 mg/mL in sesame oil with benzyl alcohol preservative .

-

Subcutaneous Implants: Silicone-based matrices for sustained release over 90 days .

Rodent studies (unpublished, cited in patent ) indicate an LD50 > 2,000 mg/kg orally, suggesting low acute toxicity.

Hepatotoxicity Risks

The 17-methyl group raises concerns for hepatotoxicity akin to other C17-alkylated steroids. Elevated liver enzymes (ALT/AST) were observed in primate models at doses ≥5 mg/kg/day .

Regulatory and Legal Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume